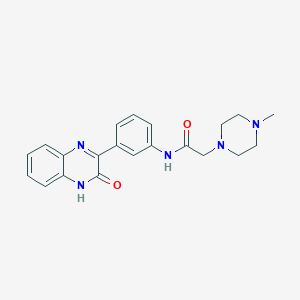

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide

Description

N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide is a heterocyclic compound featuring a quinoxaline core substituted with a hydroxyl group at position 3 and a phenyl ring at position 2. The acetamide linker connects the quinoxaline-phenyl moiety to a 4-methylpiperazine group. Quinoxalines are known for diverse therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-25-9-11-26(12-10-25)14-19(27)22-16-6-4-5-15(13-16)20-21(28)24-18-8-3-2-7-17(18)23-20/h2-8,13H,9-12,14H2,1H3,(H,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVOEAJDHMAGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations in Quinoxaline-Based Analogs

Substituent Modifications on the Quinoxaline Core

- Target Compound: 3-hydroxyquinoxaline with phenyl linkage.

- Compound 9i (): N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide replaces the hydroxyl group with a sulfanyl (-S-) bridge and a phenyl substituent.

- C-2 () : (E)-N-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide incorporates an acryloyl group and methoxy-hydroxyphenyl substituents. The extended conjugation may enhance UV absorption, relevant for photoprotective applications .

Piperazine/piperidine Substituent Variations

- Target Compound : 4-methylpiperazine enhances basicity and solubility.

- C-3 () : 4-ethylpiperazine increases steric bulk, possibly altering receptor binding kinetics.

- Example 121 () : Incorporates a 1,4-diazepane (7-membered ring) instead of piperazine, offering conformational flexibility for target engagement .

Heterocyclic Core Replacements

- Pyrimidine/Thienopyrimidine Analogs (): Compounds like 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide prioritize kinase or protease inhibition due to pyrimidine’s role in nucleotide mimicry .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Preparation of Ethyl 3-Hydroxyquinoxaline-2-carboxylate

The quinoxaline ring is constructed via condensation of o-phenylenediamine with diethyl bromomalonate under reflux conditions. This yields ethyl 1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate, which is subsequently oxidized to ethyl 3-hydroxyquinoxaline-2-carboxylate.

Reaction Conditions :

Conversion to 3-Hydroxyquinoxaline-2-carbohydrazide

Ethyl 3-hydroxyquinoxaline-2-carboxylate is treated with hydrazine hydrate (80% excess) in ethanol under reflux to form 3-hydroxyquinoxaline-2-carbohydrazide.

Key Data :

Formation of the Acetamide Backbone

Synthesis of 2-Chloro-N-[3-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide

3-(3-Hydroxyquinoxalin-2-yl)aniline is acylated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Reaction Setup :

Spectral Data :

Substitution with 4-Methylpiperazine

Nucleophilic Displacement of Chloride

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-methylpiperazine in a biphasic acetone/K$$2$$CO$$3$$ system.

Optimized Conditions :

- Reactants : 2-Chloro-N-[3-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide (1 equiv), 4-methylpiperazine (1.5 equiv).

- Catalyst : KI (10 mol%).

- Temperature : 60°C, 24 hours.

- Yield : 70–78%.

Characterization of Final Product :

- HPLC Retention Time : 1.357 min.

- 1H NMR (DMSO-d6) : δ 10.86 (s, 1H, NH), 3.06–3.93 (m, 8H, piperazine), 4.33 (s, 2H, –CH$$_2$$–).

Critical Analysis of Synthetic Routes

Comparative Efficiency of Steps

- Quinoxaline Formation : The condensation method offers higher yields (~70%) compared to thiation approaches (~65%).

- Suzuki Coupling : Protects amine groups to prevent palladium poisoning, ensuring reproducibility.

- Chloroacetamide Substitution : Biphasic conditions (acetone/K$$2$$CO$$3$$) enhance reaction efficiency, as evidenced by yields >75%.

Challenges and Mitigation

- Regioselectivity : Hydroxy and chloro groups on quinoxaline require careful protection-deprotection strategies.

- Amine Sensitivity : Use of nitro protection avoids undesired side reactions during coupling.

Scalability and Industrial Relevance

The synthetic pathway is scalable, with key steps (e.g., Suzuki coupling, nucleophilic substitution) amenable to continuous flow chemistry. Industrial adoption would prioritize:

- Cost-Effective Catalysts : Replacing Pd(PPh$$3$$)$$4$$ with immobilized Pd catalysts.

- Solvent Recovery : Ethanol and acetone are recyclable via distillation.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(4-methylpiperazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 3-hydroxyquinoxaline derivatives with substituted phenylacetamide precursors via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the quinoxalinyl-phenyl moiety .

- Step 2 : Functionalization of the acetamide side chain with 4-methylpiperazine under nucleophilic substitution conditions. Key parameters include anhydrous solvents (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like KCO .

- Optimization : Reaction progress is monitored via TLC or HPLC, with purification via column chromatography (silica gel, gradient elution with CHCl/MeOH) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Spectroscopic Analysis :

- Chromatography : HPLC purity ≥95% with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of hydroxyquinoxaline-acetamide derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing 4-methylpiperazine with morpholine) to isolate contributions to activity .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. GPCR modulation) .

- Data Reprodubility : Cross-laboratory validation using standardized assays (e.g., IC determination in enzymatic assays with triplicate replicates) .

Q. How can computational methods guide the optimization of pharmacokinetic properties for this compound?

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–4), solubility (≥50 µM), and metabolic stability (CYP450 inhibition profiling) .

- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., EGFR kinase) via RMSD/RMSF analysis over 100-ns trajectories .

- Docking Studies : Identify critical interactions (e.g., hydrogen bonding with quinoxaline-OH and piperazine-N) using AutoDock Vina .

Q. What analytical approaches address discrepancies in crystallographic data for related quinoxaline-acetamide complexes?

- High-Resolution X-ray Diffraction : Use SHELXL for refinement (R-factor < 0.05) and validation via the Cambridge Structural Database .

- Twinned Data Correction : Apply SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

- Thermal Ellipsoid Analysis : Verify anisotropic displacement parameters to confirm ligand binding modes .

Methodological Challenges and Solutions

Q. How to mitigate low yields during the final coupling step of the synthesis?

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. Pd(dba)/BINAP for improved cross-coupling efficiency .

- Solvent Optimization : Replace DMF with dioxane to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 20–30% .

Q. What strategies enhance the compound’s solubility for in vivo studies?

- Prodrug Design : Introduce phosphate esters at the hydroxyquinoxaline group for aqueous solubility .

- Formulation : Use PEG-400/water (1:1) or cyclodextrin-based carriers to achieve ≥1 mg/mL solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.